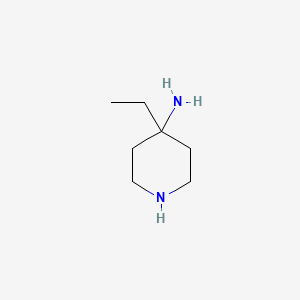

4-乙基哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

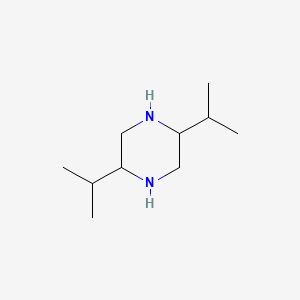

4-Ethylpiperidin-4-amine, also known as 1-ethyl-4-piperidinylamine, is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 .

Synthesis Analysis

Piperidines, including 4-Ethylpiperidin-4-amine, are important synthetic fragments for designing drugs . They are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis

The molecular structure of 4-Ethylpiperidin-4-amine consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including 4-Ethylpiperidin-4-amine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用

合成和化学应用

- 对映特异性合成:Reilly等人(2003年)的研究集中在3-氨基-4-乙基哌啶的对映特异性合成上,突出了其在合成非氟喹诺酮类化合物(Reilly, Anthony, & Gallagher, 2003)中的用途。

- PAF受体拮抗剂:Benmehdi等人(2008年)合成了具有潜在PAF受体拮抗剂作用的新型4-氨基哌啶,展示了4-乙基哌啶-4-胺的化学多样性(Benmehdi,Lamouri,Serradji,Pallois和Heymans,2008年)。

材料科学和催化

- 基于石墨烯的催化:Nasrollahzadeh等人(2020年)讨论了基于石墨烯催化剂的使用,包括4-乙基哌啶-4-胺衍生物,在将硝基化合物还原为胺(Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020)中的应用。

- 聚合物科学中的光稳定剂:Auer等人(2004年)开发了一种可聚合的受阻胺光稳定剂,使用4-乙基哌啶-4-胺,表明其在增强材料性能(Auer, Nicolas, Vesterinen, Luttikhedde, & Wilén, 2004)中的作用。

环境科学和腐蚀研究

- 腐蚀抑制:Annand等人(1965年)探讨了4-乙基哌啶在钢铁上的吸附,暗示其作为腐蚀抑制剂的潜力(Annand, Hurd, & Hackerman, 1965)。

生物有机化学和药物化学

- 药物合成:Senguttuvan等人(2013年)展示了2,6-二芳基哌啶-4-酮的还原胺化反应,这个过程涉及4-乙基哌啶-4-胺,在合成各种药物(Senguttuvan, Murugavelu, & Nagarajan, 2013)中相关。

- 神经阻滞剂和抗组胺药物合成:Luo等人(2004年)强调了从4-乙基哌啶-4-胺衍生的4-氨基-N-芳基哌啶在神经阻滞剂和抗组胺药物合成中的应用(Luo, Mattson, Bruce, Wong, Murphy, Longhi, Antal-Zimanyi, & Poindexter, 2004)。

电化学

- 电化学氧化研究:Ghilane等人(2010年)研究了初级胺化合物的电化学氧化,包括4-乙基哌啶-4-胺,突出了其在修改电极表面(Ghilane, Martin, Randriamahazaka, & Lacroix, 2010)中的潜力。

安全和危害

未来方向

Piperidines, including 4-Ethylpiperidin-4-amine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

作用机制

Target of Action

It is known that piperidine derivatives often interact with nitric oxide synthases . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some piperidine derivatives can inhibit the activity of their target enzymes, altering the production of key molecules within the cell .

Biochemical Pathways

Given its potential interaction with nitric oxide synthases, it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .

Result of Action

Based on its potential interaction with nitric oxide synthases, it may influence the production of nitric oxide, thereby affecting various cellular functions .

Action Environment

The action, efficacy, and stability of 4-Ethylpiperidin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, presence of other molecules, and temperature . .

生化分析

Biochemical Properties

It is known that piperidine derivatives, such as 4-Ethylpiperidin-4-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The exact enzymes, proteins, and other biomolecules that 4-Ethylpiperidin-4-amine interacts with are yet to be identified.

Cellular Effects

It is known that piperidine derivatives can have a wide range of effects on cells, depending on their specific structures and properties .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-ethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-7(8)3-5-9-6-4-7/h9H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRBMDIVXNBXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)